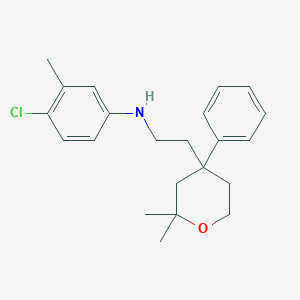

Icmt-IN-37

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H28ClNO |

|---|---|

Molecular Weight |

357.9 g/mol |

IUPAC Name |

4-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-methylaniline |

InChI |

InChI=1S/C22H28ClNO/c1-17-15-19(9-10-20(17)23)24-13-11-22(18-7-5-4-6-8-18)12-14-25-21(2,3)16-22/h4-10,15,24H,11-14,16H2,1-3H3 |

InChI Key |

BEOHGEYECJBQPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of Interleukin-37

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-37 (IL-37), previously known as IL-1 family member 7 (IL-1F7), is a cytokine with potent anti-inflammatory and immunosuppressive properties.[1][2] Unlike most members of the IL-1 family which are pro-inflammatory, IL-37 plays a crucial role in dampening both innate and adaptive immunity, making it a significant area of interest for therapeutic development in a range of inflammatory and autoimmune diseases.[2][3][4] This technical guide provides an in-depth overview of the molecular mechanisms of action of IL-37, detailing its signaling pathways, experimental validation, and quantitative data from key studies.

Alternative splicing of the IL37 gene results in five different isoforms (a-e).[3] The most studied and functionally active isoform is IL-37b.[3] IL-37 is expressed by various immune and non-immune cells and is upregulated in response to inflammatory stimuli as a negative feedback mechanism to control excessive inflammation.[3][5]

Core Mechanisms of Action: A Dual Role

IL-37 exerts its anti-inflammatory effects through both extracellular and intracellular mechanisms. This dual functionality allows it to act at multiple points within inflammatory cascades.

Extracellular Signaling: Receptor-Mediated Suppression

Extracellular IL-37 functions by binding to cell surface receptors to initiate an anti-inflammatory signaling cascade. The key components of this pathway are the IL-18 receptor alpha chain (IL-18Rα) and the IL-1 receptor 8 (IL-1R8), formerly known as single immunoglobulin IL-1R-related molecule (SIGIRR).[6][7][8]

The binding of extracellular IL-37 to IL-18Rα leads to the recruitment of the decoy receptor IL-1R8, forming a tripartite complex (IL-37/IL-18Rα/IL-1R8).[4][6][7] This complex is central to the suppressive function of extracellular IL-37. The formation of this complex prevents the pro-inflammatory signaling that would typically be initiated by IL-18.[3][6] Additionally, this complex can sequester the adaptor molecule MyD88, further dampening Toll-like receptor (TLR)-dependent signaling.[6]

The downstream effects of the IL-37/IL-18Rα/IL-1R8 complex formation include the inhibition of key pro-inflammatory signaling pathways such as NF-κB and MAPK (p38 and ERK).[7][8] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][8][9]

Signaling Pathway of Extracellular IL-37

Caption: Extracellular IL-37 signaling cascade.

Intracellular Signaling: Nuclear Translocation and Gene Regulation

The precursor form of IL-37 can be cleaved by caspase-1 into a mature form.[3][4] This mature IL-37 can then translocate to the nucleus, a process that is dependent on its interaction with Smad3, a key component of the TGF-β signaling pathway.[10][11]

Inside the nucleus, the IL-37-Smad3 complex acts as a transcriptional regulator, suppressing the expression of genes encoding pro-inflammatory proteins.[10][11] This nuclear function of IL-37 provides a direct mechanism to shut down inflammatory responses at the genetic level. Inhibition of Smad3 has been shown to reverse the anti-inflammatory effects of IL-37, leading to increased production of inflammatory cytokines.[3]

Signaling Pathway of Intracellular IL-37

Caption: Intracellular IL-37 signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the effects of IL-37.

Table 1: Effect of IL-37 on Cytokine Production

| Cell Type | Stimulus | IL-37 Treatment | Cytokine Measured | % Reduction | Reference |

| Human M1 Macrophages | LPS | Recombinant IL-37 precursor | IL-6 | 50% | [8][9] |

| Human M1 Macrophages | LPS | Neutralizing anti-IL-37 | IL-6, TNF-α, IL-1β | Increase | [8][9] |

| Mouse Dendritic Cells | LPS | Recombinant IL-37 | TNF-α, IL-6 | 50-55% | [8] |

| Human PBMCs | siRNA knockdown of IL-37 | Inflammatory stimuli | IL-6, TNF-α, IL-1β | Increase | [2] |

Table 2: In Vivo Effects of IL-37 in Mouse Models

| Mouse Model | IL-37 Administration | Key Outcome | Magnitude of Effect | Reference |

| LPS-induced shock | IL-37 transgenic | Protection from shock | Markedly improved lung and kidney function | [11] |

| Aged mice | Recombinant IL-37 | T-cell function | Restoration of youthful gene expression | [12] |

| Osteoarthritis | Adenoviral IL-37 | Cartilage damage | Reduction in joint inflammation | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols used in key IL-37 research.

Protocol 1: In Vitro Cytokine Suppression Assay

Objective: To determine the effect of recombinant IL-37 on the production of pro-inflammatory cytokines by immune cells.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured. A subset of these cells is differentiated into M1 macrophages.[8][9]

-

Treatment: Cells are pre-treated with varying concentrations of recombinant human IL-37 for a specified period.

-

Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to induce an inflammatory response.

-

Cytokine Measurement: Supernatants are collected after an incubation period, and the concentrations of cytokines such as IL-6, TNF-α, and IL-1β are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage reduction in cytokine production in IL-37-treated cells is calculated relative to untreated, LPS-stimulated controls.

Protocol 2: Nuclear Translocation Analysis

Objective: To visualize and quantify the translocation of IL-37 to the nucleus.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., A549 or THP-1) is cultured. Cells may be transfected to overexpress IL-37b.[11]

-

Stimulation: Cells are stimulated with an inflammatory agent like LPS to induce IL-37 translocation.

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with a primary antibody specific for IL-37 and a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with DAPI.

-

Microscopy: Confocal microscopy is used to visualize the subcellular localization of IL-37.

-

Quantification: Image analysis software is used to quantify the percentage of cells showing nuclear localization of IL-37.[3] Approximately 25% of LPS-induced endogenous IL-37 has been observed to translocate to the nucleus.[3]

Protocol 3: Co-immunoprecipitation of IL-37 and Smad3

Objective: To confirm the physical interaction between intracellular IL-37 and Smad3.

Methodology:

-

Cell Lysis: Cells overexpressing IL-37b are lysed to release cellular proteins.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for either IL-37 or Smad3. Protein A/G beads are then used to pull down the antibody-protein complexes.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein in the suspected complex (e.g., if Smad3 was immunoprecipitated, the blot is probed for IL-37).

-

Analysis: The presence of a band corresponding to the co-immunoprecipitated protein confirms the interaction.

Experimental Workflow for Co-immunoprecipitation

Caption: Co-immunoprecipitation workflow.

Conclusion

Interleukin-37 is a potent negative regulator of inflammation, operating through distinct extracellular and intracellular signaling pathways. Its ability to suppress a wide range of pro-inflammatory cytokines and its protective effects in various preclinical models of inflammatory diseases highlight its significant therapeutic potential. Further research into the nuanced mechanisms of IL-37 action will be instrumental in developing novel therapies for a host of debilitating inflammatory and autoimmune conditions.

References

- 1. Interleukin-37 Ameliorates Articular Cartilage Damage in Two Murine Models of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interleukin-37: A crucial cytokine with multiple roles in disease and potentially clinical therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunobiology of Interleukin-37: Mechanism of Action and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel insights into IL-37: an anti-inflammatory cytokine with emerging roles in anti-cancer process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. Extracellular forms of IL-37 inhibit innate inflammation in vitro and in vivo but require the IL-1 family decoy receptor IL-1R8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Extracellular forms of IL-37 inhibit innate inflammation in vitro and in vivo but require the IL-1 family decoy receptor IL-1R8 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular IL-37b interacts with Smad3 to suppress multiple signaling pathways and the metastatic phenotype of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interleukin 37 is a fundamental inhibitor of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interleukin-37 improves T-cell-mediated immunity and chimeric antigen receptor T-cell therapy in aged backgrounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Tetrahydropyranyl-Based ICMT Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins containing a C-terminal CAAX motif. This methylation step is crucial for the proper subcellular localization and function of numerous signaling proteins, most notably the Ras family of small GTPases. Dysregulation of Ras signaling is a hallmark of many human cancers, making ICMT an attractive target for anticancer drug development. Inhibition of ICMT disrupts the membrane association of Ras, leading to its mislocalization and subsequent attenuation of downstream signaling pathways, ultimately inducing cancer cell death.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent class of tetrahydropyranyl (THP)-based ICMT inhibitors. We will detail the quantitative SAR data, provide comprehensive experimental protocols for key biological assays, and visualize the relevant signaling pathways and experimental workflows.

Core Structure and SAR Summary

The focus of this guide is a series of tetrahydropyranyl (THP) derivatives that have been developed as highly potent inhibitors of human ICMT. The core structure consists of a central tetrahydropyran ring linked to an aniline and a substituted phenyl ring. Systematic modifications to this scaffold have elucidated key structural features required for potent inhibitory activity.

A foundational hit compound (Compound 3 in the source literature) with a submicromolar IC₅₀ value served as the starting point for optimization. SAR exploration was systematically conducted by modifying three key regions of the scaffold:

-

Region A: The aniline benzene ring.

-

Region B: The linker and phenyl ring.

-

Region C: The tetrahydropyran (THP) ring.

These investigations led to the discovery of compounds with low nanomolar potency against ICMT.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for the THP-based ICMT inhibitors, highlighting the impact of substitutions on inhibitory potency.

Table 1: SAR of the Aniline Ring (Region A)

| Compound | Substitution (R¹) | ICMT IC₅₀ (μM)[1] |

| 3 | 3-Cl | 0.31 |

| 16 | H | 2.9 |

| 17 | 2-F | >50 |

| 18 | 3-F | 0.44 |

| 19 | 4-F | 1.1 |

| 20 | 3-CH₃ | 0.33 |

| 21 | 4-CH₃ | 0.50 |

| 22 | 3-CF₃ | 0.39 |

| 23 | 3-CN | 0.47 |

| 24 | 3-OCH₃ | 0.088 |

| 25 | 4-OCH₃ | 0.33 |

| 26 | 3,5-di-Cl | 0.35 |

| 27 | 3,5-di-F | 0.40 |

Analysis: Modifications at the 3-position of the aniline ring are well-tolerated. The unsubstituted analog 16 is nearly 10-fold less potent than the hit compound 3 . A 3-methoxy substitution (24 ) provided a significant boost in potency.

Table 2: SAR of the Tetrahydropyran Ring (Region C)

| Compound | Substitution (R²) | ICMT IC₅₀ (nM)[1] |

| 27 | 3-OCH₃ | 34 |

| 75 | 3-OCH₃, 5-CH₃ | 1.3 |

| 76 | 3-OCH₃, 5-F | 2.1 |

Analysis: Further optimization around the THP ring, building upon a potent 3-methoxy substituted analogue (27 ), led to a dramatic increase in potency. The addition of a methyl group at the 5-position of the THP ring resulted in compound 75 , the most potent inhibitor reported in this series with an IC₅₀ of 1.3 nM.[1]

Table 3: Cellular Activity of Potent ICMT Inhibitors

| Compound | ICMT IC₅₀ (nM)[1] | HCT116 GI₅₀ (μM)[2] | MiaPaCa2 GI₅₀ (μM)[2] |

| 27 | 34 | 2.3 | 0.3 |

| 75 | 1.3 | >100 | 2.7 |

| 76 | 2.1 | 1.9 | 0.5 |

Analysis: Potent ICMT inhibitors demonstrated growth inhibition in various cancer cell lines. However, the in vitro enzyme potency did not always directly correlate with cellular activity, suggesting other factors such as cell permeability and off-target effects may play a role. For instance, compound 75 , despite its exceptional enzyme inhibitory activity, showed weaker performance in the HCT116 cell line compared to other potent analogs.[2]

Signaling Pathway and Experimental Workflows

ICMT in the Ras Post-Translational Modification Pathway

ICMT plays a critical role in the final step of processing for CAAX-box containing proteins like Ras. This pathway is essential for anchoring Ras to the plasma membrane, a prerequisite for its signaling function.

Caption: The role of ICMT in the post-translational modification and membrane localization of Ras proteins.

Experimental Workflow: ICMT Inhibition Assay

The potency of inhibitor compounds against ICMT is typically determined using either a radiometric or fluorometric in vitro assay.

Caption: General workflow for determining the IC₅₀ of ICMT inhibitors in vitro.

Logical Flow: Assessing Cellular Effects of ICMT Inhibition

Evaluating the downstream consequences of ICMT inhibition in a cellular context involves a series of interconnected experiments.

Caption: Logical relationship of experiments to validate the cellular effects of ICMT inhibitors.

Experimental Protocols

Radiometric ICMT Inhibition Assay

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]methionine to an isoprenylcysteine substrate.

-

Materials:

-

Recombinant human ICMT enzyme.

-

Substrate: N-acetyl-S-geranylgeranyl-L-cysteine (AGGC).

-

Methyl Donor: S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM).

-

Test compounds (ICMT inhibitors) dissolved in DMSO.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM EDTA, 1 mM DTT.

-

Scintillation fluid and vials.

-

96-well microplate.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add 2 µL of the test compound dilution to each well. For control wells, add 2 µL of DMSO.

-

Prepare a master mix containing assay buffer, recombinant ICMT (e.g., 50 nM final concentration), and AGGC substrate (e.g., 20 µM final concentration).

-

Add 46 µL of the master mix to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 2 µL of [¹⁴C]SAM (e.g., 10 µM final concentration) to each well.

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 1 M HCl/methanol (1:1).

-

Add 200 µL of scintillation fluid to each well.

-

Seal the plate and count the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an inhibitor.

-

Materials:

-

Cancer cell lines (e.g., HCT116, MiaPaCa2).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Test compounds (ICMT inhibitors) dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

96-well cell culture plates.

-

Microplate reader (absorbance at 570 nm).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂).

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle-only control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Ras Membrane Localization Assay

This assay determines whether ICMT inhibition leads to the mislocalization of Ras from the cell membrane to the cytosol.

-

Materials:

-

Cancer cell line (e.g., PC3).

-

Test compound (ICMT inhibitor).

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Membrane and cytosolic fractionation kit or protocol based on ultracentrifugation.

-

BCA protein assay kit.

-

SDS-PAGE gels, transfer apparatus, and immunoblotting reagents.

-

Primary antibodies: anti-Ras, anti-Na⁺/K⁺-ATPase (membrane marker), anti-GAPDH (cytosolic marker).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

-

Imaging system for Western blots.

-

-

Procedure:

-

Culture cells to ~80% confluency and treat with the ICMT inhibitor or vehicle (DMSO) for a specified time (e.g., 24-48 hours).

-

Harvest the cells by scraping and wash with ice-cold PBS.

-

Perform cell fractionation to separate the membrane and cytosolic fractions according to the kit manufacturer's protocol or a standard ultracentrifugation method.

-

Determine the protein concentration of each fraction using a BCA assay.

-

Load equal amounts of protein from the membrane and cytosolic fractions onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Ras, Na⁺/K⁺-ATPase, and GAPDH overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply a chemiluminescence substrate.

-

Capture the image and perform densitometry analysis to quantify the relative amount of Ras in each fraction. An increase in the cytosolic-to-membrane ratio of Ras in inhibitor-treated cells indicates successful target engagement.

-

Conclusion

The tetrahydropyranyl-based scaffold has proven to be a highly fruitful starting point for the development of potent ICMT inhibitors. The extensive SAR studies have identified key structural modifications that enhance enzyme inhibition to the low nanomolar range. Specifically, substitutions at the 3-position of the aniline ring and the 5-position of the THP ring are critical for high potency. While in vitro potency is a crucial first step, further optimization is required to improve cellular activity and pharmacokinetic properties for in vivo applications. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation and development of ICMT inhibitors as potential cancer therapeutics.

References

The Discovery and Synthesis of Icmt-IN-37: A Technical Guide for Researchers

Abstract: Isoprenylcysteine carboxyl methyltransferase (Icmt) represents a critical enzymatic step in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases. The proper localization and function of these proteins are contingent on this final methylation step, making Icmt a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the discovery and synthesis of Icmt inhibitors, with a focus on the indole-based class of compounds. While initial inquiries centered on the specific inhibitor Icmt-IN-37, a thorough review of the scientific literature indicates that detailed synthetic and experimental data for this compound are not publicly available. Therefore, this guide will utilize the extensively characterized and prototypical indole-based Icmt inhibitor, cysmethynil, as a representative molecule to fulfill the core requirements of a detailed technical resource for researchers, scientists, and drug development professionals. This document will cover the discovery, synthesis, and biological evaluation of cysmethynil, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Icmt and Its Role in Cellular Signaling

Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that possess a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid). This modification cascade, known as prenylation, is crucial for the proper subcellular localization and function of a variety of signaling proteins, most notably the Ras family of small GTPases (e.g., K-Ras, N-Ras, H-Ras).

The prenylation pathway involves three key enzymatic steps:

-

Prenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue of the CaaX motif by farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase), respectively.

-

Proteolysis: The -aaX tripeptide is cleaved from the C-terminus by Ras-converting enzyme 1 (Rce1).

-

Methylation: The newly exposed carboxyl group of the S-prenylated cysteine is methylated by Icmt, using S-adenosyl-L-methionine (SAM) as the methyl donor.

This final methylation step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's association with the plasma membrane and other cellular membranes. Mislocalization of these proteins due to the inhibition of Icmt can disrupt downstream signaling pathways, making Icmt an attractive target for the development of therapeutic agents, particularly in cancers driven by Ras mutations.

This compound: An Indole-Based Inhibitor

Initial investigations for this technical guide focused on a specific molecule designated this compound. While publicly available information on this compound is limited, it has been identified as an inhibitor of Icmt.

Quantitative Data for this compound

The following table summarizes the known quantitative data for this compound, also referred to as "compound 41" in some chemical databases.

| Compound Name | Internal ID | CAS Number | Molecular Formula | IC50 (Icmt) |

| This compound | compound 41 | 1313602-87-7 | C22H28ClNO | 0.308 µM |

Table 1: Quantitative data for the Icmt inhibitor this compound.

Due to the absence of detailed published data on the synthesis and experimental evaluation of this compound, the remainder of this guide will focus on the prototypical and well-characterized indole-based Icmt inhibitor, cysmethynil, to provide the in-depth technical information required.

Cysmethynil: A Prototypical Indole-Based Icmt Inhibitor

Cysmethynil, with the chemical name 2-[5-(3-methylphenyl)-1-octyl-1H-indol-3-yl]acetamide, was one of the first potent and selective small molecule inhibitors of Icmt to be discovered. Its indole scaffold has served as a foundation for the development of numerous other Icmt inhibitors.

Quantitative Data for Cysmethynil

The following table summarizes key quantitative parameters for cysmethynil, providing a basis for comparison with other Icmt inhibitors.

| Parameter | Value | Reference |

| IC50 (Icmt) | 2.4 µM | [1] |

| Ki | 2.39 ± 0.02 µM | [2] |

| Ki * | 0.14 ± 0.01 µM | [2] |

Table 2: Key quantitative data for the Icmt inhibitor cysmethynil.

Synthesis of Cysmethynil

The synthesis of cysmethynil and other indole-based Icmt inhibitors generally follows a multi-step process involving the construction of the indole core followed by functionalization. Below is a representative synthetic scheme based on published methodologies.

References

- 1. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors and Their Impact on the Ras Signaling Pathway

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Icmt-IN-37" did not yield specific results in a comprehensive search of scientific literature. It is presumed to be a typographical error or an internal compound designation. This guide will focus on well-characterized inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), with a primary focus on cysmethynil and its analogs, which are central to the current understanding of ICMT inhibition in the context of the Ras signaling pathway.

Introduction: The Role of ICMT in Ras Signaling

The Ras family of small GTPases (KRAS, NRAS, and HRAS) are critical regulators of cellular signaling pathways that control cell proliferation, differentiation, and survival.[1] Dysregulation of Ras signaling, often through activating mutations, is a hallmark of many human cancers.[2] For Ras proteins to function, they must undergo a series of post-translational modifications that facilitate their localization to the plasma membrane, a prerequisite for their signaling activity.[3][4]

This process involves a three-step enzymatic cascade targeting the C-terminal CAAX motif of the nascent Ras protein:

-

Prenylation: Addition of a farnesyl or geranylgeranyl lipid anchor to the cysteine residue of the CAAX box by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I).

-

Proteolysis: Cleavage of the terminal three amino acids (-AAX) by Ras-converting enzyme 1 (Rce1).

-

Carboxyl Methylation: Methylation of the newly exposed farnesylated or geranylgeranylated cysteine by Isoprenylcysteine Carboxyl Methyltransferase (ICMT).[5]

ICMT is an integral membrane protein of the endoplasmic reticulum that catalyzes this final methylation step.[6] This modification neutralizes the negative charge of the carboxyl group on the cysteine, increasing the hydrophobicity of the C-terminus and promoting the stable association of Ras with the inner leaflet of the plasma membrane.[7] Inhibition of ICMT has emerged as a promising therapeutic strategy to disrupt Ras signaling in cancer by preventing its proper subcellular localization and subsequent activation of downstream effector pathways.[5][8]

Mechanism of Action of ICMT Inhibitors

ICMT inhibitors are small molecules designed to block the catalytic activity of the ICMT enzyme. By preventing the carboxyl methylation of prenylated Ras, these inhibitors cause the mislocalization of Ras proteins, sequestering them in the endoplasmic reticulum and Golgi apparatus and preventing their stable association with the plasma membrane.[5][9] This mislocalization effectively abrogates Ras-mediated signaling through downstream pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell cycle arrest, induction of autophagy, and ultimately, cancer cell death.[10]

Logical Flow of ICMT Inhibition

Caption: Logical flow of ICMT inhibition and its downstream cellular consequences.

Quantitative Data for Key ICMT Inhibitors

The following tables summarize the quantitative data for cysmethynil and its more potent analog, compound 8.12, as well as another potent inhibitor, C75.

Table 1: In Vitro Inhibitory Activity of ICMT Inhibitors

| Compound | Target | IC50 (µM) | Ki (µM) | Ki* (µM) | Assay Type | Reference |

| Cysmethynil | ICMT | 2.4 | 2.39 ± 0.02 | 0.14 ± 0.01 | Enzyme Inhibition | [11][12] |

| Compound 8.12 | ICMT | Not Reported | Not Reported | Not Reported | Enzyme Inhibition | [8] |

| C75 | ICMT | ~0.01 (10 nM) | Not Reported | Not Reported | Enzyme Inhibition | [13] |

Note: Ki represents the overall dissociation constant of the inhibitor for the final enzyme-inhibitor complex in time-dependent inhibition.

Table 2: Cellular Activity of ICMT Inhibitors

| Compound | Cell Line | IC50 (µM) | Effect | Reference |

| Cysmethynil | PC3 (Prostate) | ~20-30 | Growth Inhibition, G1 Arrest, Autophagy | [10][11] |

| Cysmethynil | HepG2 (Liver) | ~20 | Growth Inhibition | [8] |

| Cysmethynil | Various | 16.8 - 23.3 | Reduced Cell Viability | |

| Compound 8.12 | PC3 (Prostate) | ~2-3 | Growth Inhibition | [8] |

| Compound 8.12 | HepG2 (Liver) | ~2 | Growth Inhibition | [8] |

| C75 | HGPS Fibroblasts | Not Reported | Delays Senescence, Stimulates Proliferation | [14] |

Experimental Protocols

In Vitro ICMT Activity Assay

This protocol is adapted from methods used to characterize ICMT inhibitors.

Objective: To measure the enzymatic activity of ICMT and determine the inhibitory potential of test compounds.

Materials:

-

Recombinant human ICMT

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as the substrate

-

S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as the methyl donor

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5)

-

Test compounds (e.g., cysmethynil) dissolved in DMSO

-

Scintillation vials and scintillation fluid

-

Vapor diffusion assay setup or filter-based assay system

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant ICMT, and the test compound at various concentrations (or DMSO for control).

-

Pre-incubate the mixture for a specified time at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate AFC and the radiolabeled methyl donor, [³H]SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction (e.g., by adding a strong acid).

-

Quantify the amount of radiolabeled methyl group transferred to the AFC substrate. This can be achieved through:

-

Vapor Diffusion Assay: A base is added to the terminated reaction to volatilize the unreacted [³H]SAM, which is then captured, while the methylated AFC remains in the aqueous phase for quantification by scintillation counting.

-

Filter-Based Assay: The reaction mixture is passed through a filter that binds the hydrophobic methylated AFC, while the unreacted [³H]SAM is washed away. The radioactivity retained on the filter is then measured.

-

-

Calculate the percentage of ICMT inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the effect of ICMT inhibitors on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., PC3, HepG2)

-

Complete cell culture medium

-

96-well cell culture plates

-

ICMT inhibitor stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, resazurin)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ICMT inhibitor (and a DMSO vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

Ras Post-Translational Modification and Signaling Pathway

The following diagram illustrates the key steps in Ras post-translational modification and the subsequent activation of downstream signaling cascades, highlighting the critical role of ICMT.

Caption: Ras post-translational modification and downstream signaling pathways.

Experimental Workflow for ICMT Inhibitor Screening

The following diagram outlines a typical workflow for the screening and characterization of novel ICMT inhibitors.

Caption: A representative experimental workflow for the discovery and validation of ICMT inhibitors.

The Role of PFKFB4 in Modulating ICMT-Ras Interaction

Recent research has uncovered a novel, non-canonical role for the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 4 (PFKFB4). PFKFB4 has been shown to interact directly with ICMT at the endoplasmic reticulum.[6][15] This interaction promotes the association of Ras with ICMT, facilitating its efficient carboxyl methylation and subsequent trafficking to the plasma membrane.[16] Consequently, PFKFB4 enhances Ras-mediated activation of the PI3K/AKT signaling pathway, promoting cell migration in melanoma.[17] This discovery links a key metabolic regulator to the post-translational modification machinery of Ras, opening new avenues for therapeutic intervention.

PFKFB4-ICMT Interaction and its Impact on Ras Signaling

Caption: The interaction between PFKFB4 and ICMT enhances Ras processing and signaling.

Conclusion

Inhibition of ICMT represents a compelling strategy for targeting Ras-driven cancers. By disrupting a critical post-translational modification, ICMT inhibitors effectively prevent the proper localization of Ras to the plasma membrane, thereby attenuating its oncogenic signaling. The prototypical inhibitor, cysmethynil, and its more potent analogs have provided invaluable tools for elucidating the biological consequences of ICMT inhibition. The continued development of novel, potent, and drug-like ICMT inhibitors holds significant promise for the development of new anti-cancer therapeutics. Furthermore, the discovery of regulatory interactions, such as that between PFKFB4 and ICMT, provides deeper insights into the complex network governing Ras signaling and may reveal novel targets for combination therapies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Posttranslational Modifications of RAS Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Regulating the Regulator: Post-Translational Modification of Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]

- 8. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - ProQuest [proquest.com]

- 14. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - Institut Curie [institut-curie.org]

- 16. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma | Life Science Alliance [life-science-alliance.org]

- 17. biorxiv.org [biorxiv.org]

The Critical Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Cellular Signaling and as a Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral endoplasmic reticulum membrane enzyme that catalyzes the final step in the post-translational modification of a wide array of proteins, including the Ras superfamily of small GTPases. This essential methylation event is critical for the proper subcellular localization and function of these proteins, which are pivotal in regulating numerous cellular processes such as proliferation, differentiation, and intracellular trafficking. Dysregulation of ICMT activity and the consequent aberrant signaling of its substrates are implicated in various pathologies, most notably cancer. This technical guide provides a comprehensive overview of ICMT function, its role in key signaling pathways, and its emergence as a promising target for therapeutic intervention. We present a compilation of quantitative data on ICMT kinetics and inhibitors, detailed experimental protocols for studying ICMT, and visual representations of relevant cellular pathways and experimental workflows.

Introduction to Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

Isoprenylcysteine carboxyl methyltransferase (ICMT), encoded by the ICMT gene, is a crucial enzyme in the post-translational modification cascade of proteins featuring a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is a variety of amino acids).[1] This modification process, known as prenylation, involves three sequential enzymatic steps:

-

Isoprenylation: The covalent attachment of a 15-carbon farnesyl or a 20-carbon geranylgeranyl lipid moiety to the cysteine residue of the CaaX box.[2][3]

-

Proteolysis: The endoproteolytic cleavage of the "-aaX" residues by Ras converting enzyme 1 (Rce1).[4][5]

-

Carboxyl Methylation: The S-adenosyl-L-methionine (AdoMet)-dependent methylation of the newly exposed isoprenylcysteine's carboxyl group, catalyzed by ICMT.[4][5][6]

This final methylation step neutralizes the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and facilitating the protein's proper anchoring to cellular membranes, particularly the plasma membrane.[1][6] The correct membrane localization is indispensable for the biological activity of many CaaX proteins, including the Ras, Rho, and Rab families of small GTPases.[7][8]

Core Function and Biological Significance

The primary function of ICMT is to complete the maturation of isoprenylated proteins, thereby enabling their correct subcellular localization and subsequent participation in signaling cascades.

Role in Protein Trafficking and Localization

The carboxyl methylation by ICMT is a critical determinant for the membrane association of its substrates. For instance, in the absence of ICMT activity, key signaling proteins like K-Ras are mislocalized from the plasma membrane to endomembranes, such as the endoplasmic reticulum and Golgi apparatus.[1][3] This mislocalization effectively sequesters these proteins from their upstream activators and downstream effectors, leading to a significant attenuation of their signaling output.[6][9] Studies have shown that while all four Ras isoforms (H-Ras, N-Ras, K-Ras4A, and K-Ras4B) are substrates for ICMT, NRAS is uniquely dependent on ICMT for its delivery to the plasma membrane.[10]

Involvement in Key Signaling Pathways

ICMT plays a pivotal role in numerous signaling pathways that govern cell growth, survival, and motility, primarily through its regulation of small GTPases.

-

Ras Signaling: The Ras proteins (H-Ras, K-Ras, and N-Ras) are central regulators of cell proliferation, survival, and differentiation through pathways such as the MAPK/ERK and PI3K/AKT cascades.[11] Mutations leading to constitutively active Ras are found in a large percentage of human cancers, making the Ras signaling pathway a prime target for anti-cancer therapies.[12] By controlling the final step of Ras maturation and localization, ICMT is a critical upstream regulator of Ras-mediated signaling.[4][11] Inhibition of ICMT has been shown to disrupt Ras membrane association, leading to decreased Ras activity and the downstream signaling pathways it controls.[13]

-

Rho Signaling: The Rho family of GTPases (e.g., RhoA, Rac1, Cdc42) are master regulators of the actin cytoskeleton, cell polarity, and cell migration.[14] Like Ras, many Rho proteins undergo CaaX processing and are substrates for ICMT. The proper membrane localization of Rho GTPases is essential for their function, and thus ICMT activity is implicated in processes such as cell motility and invasion.[15]

-

Lamin Processing: ICMT is also involved in the post-translational modification of nuclear lamins, specifically prelamin A.[16][17] This process is crucial for maintaining the structural integrity of the cell nucleus. Defective prelamin A processing is associated with a group of rare genetic disorders known as laminopathies, including Hutchinson-Gilford progeria syndrome (HGPS).[18][19] Inhibition of ICMT has been explored as a potential therapeutic strategy for HGPS.[18][20]

Quantitative Data on ICMT Activity and Inhibition

A growing body of research has focused on quantifying the enzymatic activity of ICMT and identifying potent and selective inhibitors. This data is crucial for understanding the enzyme's function and for the development of targeted therapeutics.

Kinetic Parameters of ICMT

The enzymatic activity of ICMT can be characterized by its kinetic parameters for its substrates, S-adenosyl-L-methionine (AdoMet) and isoprenylated proteins.

| Substrate | Km (µM) | Enzyme Source | Reference |

| Biotin-S-farnesyl-L-cysteine (BFC) | 2.1 | Recombinant Human Icmt | [12] |

| N-acetyl-S-farnesyl-L-cysteine (AFC) | 20 | Recombinant Human Icmt | [12] |

| Farnesylated, Rce1-proteolyzed K-Ras | 2.1 | Recombinant Human Icmt | [12] |

Table 1: Michaelis-Menten constants (Km) of various substrates for human ICMT.

Inhibitors of ICMT

Several small molecule inhibitors of ICMT have been developed and characterized. These inhibitors serve as valuable tools for studying ICMT function and as potential therapeutic agents.

| Inhibitor | ICMT IC50 (µM) | Cell Viability IC50 (µM) | Cell Line(s) | Reference(s) |

| Cysmethynil | 2.4 | 19.1 to <25 | MDA-MB-231 | [2][7] |

| UCM-1336 (Compound 3) | 2 | Not specified | Ras-mutated tumor cell lines | [13] |

| Compound J1-1 | 1.0 | >25 | MDA-MB-231 | [7] |

| Compound J3-3 | 0.8 | >50 | MDA-MB-231 | [7] |

| Adamantyl derivative 7c | 12.4 | Not specified | Not specified | [21] |

| ICMT-IN-1 (Compound 75) | 0.0013 | Not specified | HCT-116 | [15] |

| C75 | 0.5 | Not specified | HGPS cells | [22] |

Table 2: In vitro inhibitory concentrations (IC50) of selected ICMT inhibitors against ICMT enzyme activity and cancer cell viability.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate study of ICMT function and the evaluation of its inhibitors.

In Vitro ICMT Activity Assay (Vapor Diffusion Assay)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine to an isoprenylcysteine substrate.

Materials:

-

ICMT enzyme source (e.g., microsomal fractions from cells overexpressing ICMT)

-

Isoprenylcysteine substrate (e.g., N-acetyl-S-farnesyl-L-cysteine, AFC)

-

S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5)

-

Scintillation vials

-

Scintillation fluid

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, the ICMT enzyme source, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding the isoprenylcysteine substrate and [³H]AdoMet.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Transfer the reaction mixture to a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the ICMT activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of ICMT inhibitors on cell proliferation and viability.[6][11][23]

Materials:

-

Cancer cell line of interest

-

96-well culture plates

-

Complete culture medium

-

ICMT inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the ICMT inhibitor for a specified duration (e.g., 48-72 hours). Include a vehicle control.

-

Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Subcellular Fractionation for Ras Localization

This protocol allows for the separation of cellular components to determine the subcellular distribution of proteins like Ras.[9][21][24][25][26]

Materials:

-

Cultured cells (treated with or without an ICMT inhibitor)

-

Fractionation buffer (hypotonic buffer containing protease inhibitors)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

Buffers for nuclear, membrane, and cytosolic fractions

-

SDS-PAGE and Western blotting reagents

-

Antibodies specific for Ras and subcellular compartment markers (e.g., Lamin B1 for nucleus, Na+/K+ ATPase for plasma membrane, GAPDH for cytosol)

Procedure:

-

Harvest and wash the cells in ice-cold PBS.

-

Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice to allow the cells to swell.

-

Lyse the cells using a Dounce homogenizer.

-

Perform a series of differential centrifugations to separate the cellular fractions:

-

Low-speed centrifugation (e.g., 1,000 x g) to pellet the nuclei.

-

High-speed centrifugation (e.g., 100,000 x g) of the supernatant to pellet the membrane fraction. The resulting supernatant is the cytosolic fraction.

-

-

Wash the pellets to minimize cross-contamination.

-

Lyse each fraction in an appropriate buffer and determine the protein concentration.

-

Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using antibodies against Ras and specific subcellular markers to assess the purity of the fractions and the localization of Ras.

Visualizing ICMT-Related Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to visualize key aspects of ICMT function.

The CaaX Protein Post-Translational Modification Pathway

CaaX protein processing pathway.

Simplified Ras Signaling Pathway and the Role of ICMT

References

- 1. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeted inactivation of the isoprenylcysteine carboxyl methyltransferase gene causes mislocalization of K-Ras in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Icmt isoprenylcysteine carboxyl methyltransferase [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Subcellular Protein Fractionation | Thermo Fisher Scientific - US [thermofisher.com]

- 10. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academicworks.cuny.edu [academicworks.cuny.edu]

- 17. life-science-alliance.org [life-science-alliance.org]

- 18. biocytogen.com [biocytogen.com]

- 19. dspace.mit.edu [dspace.mit.edu]

- 20. Quantitative Proteome Landscape of the NCI-60 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

- 22. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. broadpharm.com [broadpharm.com]

- 24. Subcellular fractionation protocol [abcam.com]

- 25. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bitesizebio.com [bitesizebio.com]

Downstream Effects of ICMT Inhibition: A Technical Guide for Researchers

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme that catalyzes the final step in the post-translational modification of a class of proteins known as CAAX proteins. These proteins, which include the notorious Ras and Rho families of small GTPases, are central to a multitude of cellular signaling pathways that govern cell proliferation, survival, differentiation, and motility. The methylation of the C-terminal isoprenylcysteine by ICMT is crucial for the proper subcellular localization and function of these proteins. Consequently, the inhibition of ICMT has emerged as a promising therapeutic strategy, particularly in oncology. This technical guide provides an in-depth exploration of the downstream molecular and cellular consequences of ICMT inhibition, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the effects on key signaling pathways, summarize quantitative data on cellular responses, provide detailed experimental protocols for assessing ICMT inhibition, and visualize these complex processes through signaling and workflow diagrams.

Introduction: The Role of ICMT in Cellular Signaling

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the S-adenosyl-L-methionine-dependent methylation of the α-carboxyl group of a C-terminal S-farnesyl- or S-geranylgeranyl-cysteine. This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's interaction with the plasma membrane and other cellular membranes.[1][2]

The substrates of ICMT are numerous and include critical signaling molecules such as:

-

Ras family GTPases (K-Ras, H-Ras, N-Ras): Master regulators of cell proliferation, survival, and differentiation through pathways like the MAPK/ERK and PI3K/AKT cascades.[3][4]

-

Rho family GTPases (RhoA, Rac1, Cdc42): Key organizers of the actin cytoskeleton, controlling cell shape, adhesion, migration, and invasion.[5][6]

-

Other CAAX proteins: This diverse group includes nuclear lamins, which are involved in maintaining nuclear structure, and various other proteins with roles in cellular signaling and function.

Given the central role of its substrates, particularly the Ras and Rho proteins which are frequently mutated or hyperactivated in cancer, ICMT has become an attractive target for therapeutic intervention.[7] Inhibition of ICMT disrupts the proper function of these key signaling proteins, leading to a cascade of downstream effects that can suppress tumor growth and induce cancer cell death.

Key Downstream Signaling Pathways Affected by ICMT Inhibition

The Ras-MAPK Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a cornerstone of cell signaling, transducing extracellular signals to regulate gene expression and prevent apoptosis. The proper localization of Ras proteins to the plasma membrane is a prerequisite for their activation and downstream signaling.

ICMT inhibition disrupts this localization. By preventing the final methylation step, the C-terminus of Ras remains negatively charged, impairing its stable association with the inner leaflet of the plasma membrane.[1][8] This mislocalization of Ras prevents its efficient interaction with upstream activators and downstream effectors, leading to a dampening of the entire MAPK cascade.[9] The direct consequence is a reduction in the phosphorylation and activation of MEK and ERK.[10] This attenuation of MAPK signaling contributes significantly to the anti-proliferative effects of ICMT inhibitors.

Caption: Inhibition of ICMT leads to Ras mislocalization and subsequent downregulation of the MAPK signaling pathway.

The Rho GTPase Signaling Pathway

The Rho family of GTPases are critical regulators of the actin cytoskeleton and are deeply involved in cell migration, invasion, and cell-cell adhesion. Similar to Ras, the function of Rho proteins is dependent on their proper post-translational modification, including methylation by ICMT.

Inhibition of ICMT leads to the accumulation of unmethylated Rho proteins. This unmethylated form has been shown to have a higher affinity for Rho GDP-dissociation inhibitors (RhoGDIs), which sequester Rho proteins in the cytoplasm and prevent their activation.[5][11] Consequently, ICMT inhibition leads to decreased levels of active, GTP-bound RhoA and Rac1.[6] This inactivation of Rho signaling results in impaired cell migration, adhesion, and spreading.[5] Furthermore, reduced RhoA levels have been linked to an increase in the cell cycle inhibitor p21Cip1, contributing to cell cycle arrest.[12]

Caption: ICMT inhibition enhances RhoGDI binding to Rho GTPases, leading to their inactivation and disruption of actin-dependent processes.

Cellular Processes Modulated by ICMT Inhibition

The disruption of the aforementioned signaling pathways culminates in a range of profound effects on cellular physiology.

Cell Cycle Arrest

A consistent downstream effect of ICMT inhibition is the induction of cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[9][10] The arrest in the G1 phase is often associated with an upregulation of cyclin-dependent kinase inhibitors such as p21Cip1 and p27.[1][13] The G2/M arrest has also been observed and is linked to the accumulation of DNA damage.[9]

Induction of Apoptosis

Prolonged inhibition of ICMT can trigger programmed cell death, or apoptosis.[13][14] This is evidenced by the increased expression of apoptotic markers such as cleaved PARP and cleaved caspase-7.[3] The induction of apoptosis is a critical component of the anti-tumor activity of ICMT inhibitors and can be a consequence of sustained cell cycle arrest, metabolic stress, or the accumulation of DNA damage.[10][13]

Impairment of DNA Damage Repair

Recent studies have unveiled a critical role for ICMT in the DNA damage response.[9][10] Inhibition of ICMT has been shown to reduce the expression of key proteins involved in DNA damage repair pathways. This impairment of the cell's ability to repair damaged DNA leads to an accumulation of DNA lesions, which in turn can trigger cell cycle arrest and apoptosis.[9] A significant consequence of this is the sensitization of cancer cells to DNA-damaging agents and PARP inhibitors, creating a "BRCA-like" state.[9][10]

Autophagy

Inhibition of ICMT has also been linked to the induction of autophagy, a cellular process of self-digestion of cellular components.[1][15] While autophagy can be a survival mechanism, sustained and excessive autophagy induced by ICMT inhibition can lead to a form of programmed cell death known as autophagic cell death.[15]

Quantitative Data on the Effects of ICMT Inhibition

The following tables summarize key quantitative data from various studies on the effects of ICMT inhibitors.

Table 1: In Vitro Efficacy of ICMT Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Cysmethynil | PC3 | Prostate | ~20-30 | [9] |

| Cysmethynil | HepG2 | Liver | ~20 | [8] |

| Cysmethynil | MiaPaCa2 | Pancreatic | ~17.5-22.5 | [3] |

| Cysmethynil | MDA-MB-231 | Breast | ~19-25 | [1] |

| Compound 8.12 | PC3 | Prostate | ~2-3 | [8] |

| Compound 8.12 | HepG2 | Liver | ~2 | [8] |

Table 2: Effects of ICMT Inhibition on Cellular Processes

| Cellular Process | Cell Line | Treatment | Quantitative Effect | Reference(s) |

| Apoptosis (Sub-G1) | MiaPaCa2 | 22.5 µM Cysmethynil (48h) | Significant increase in sub-G1 population | [3] |

| Apoptosis (Cleaved PARP/Caspase-7) | MiaPaCa2 | 20-25 µM Cysmethynil (48h) | Increased levels of cleaved PARP and caspase-7 | [3] |

| Cell Cycle Arrest (G1) | PC3, HepG2 | Compound 8.12 | Increased proportion of cells in G1 phase | [8] |

| Anchorage-Independent Growth | MiaPaCa2 | Cysmethynil or ICMT shRNA | Reduced soft agar colony formation | [3] |

| Tumor Growth Inhibition (in vivo) | MiaPaCa2 xenograft | 150 mg/kg Cysmethynil | Tumor regression | [3] |

| Tumor Growth Inhibition (in vivo) | MDA-MB-231 xenograft | 100 mg/kg Cysmethynil | Significant tumor growth inhibition | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the downstream effects of ICMT inhibition.

In Vitro ICMT Activity Assay

This assay measures the enzymatic activity of ICMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (AdoMet) to a farnesylated substrate.

Materials:

-

Recombinant ICMT enzyme

-

S-adenosyl-L-[methyl-³H]methionine

-

Farnesylated K-Ras protein or N-acetyl-S-farnesyl-L-cysteine (AFC) as substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

ICMT inhibitor (e.g., Cysmethynil)

-

Scintillation vials and scintillation fluid

-

Filter paper and vacuum filtration apparatus

Procedure:

-

Prepare a reaction mixture containing assay buffer, the farnesylated substrate, and the ICMT inhibitor at various concentrations.

-

Initiate the reaction by adding recombinant ICMT enzyme and S-adenosyl-L-[methyl-³H]methionine.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

-

Spot the reaction mixture onto filter paper and allow it to dry.

-

Wash the filter paper extensively with the quenching solution to remove unincorporated radiolabeled AdoMet.

-

Place the dried filter paper in a scintillation vial with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of ICMT inhibition relative to a vehicle control.

Western Blotting for Phospho-ERK

This protocol details the detection of phosphorylated ERK (p-ERK), a key downstream effector of the Ras-MAPK pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (e.g., 1:1000 dilution) and mouse anti-total-ERK1/2 (e.g., 1:1000 dilution)

-

HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG (e.g., 1:2000 dilution)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the ICMT inhibitor for the desired time and concentration.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK antibody as a loading control.

Soft Agar Colony Formation Assay

This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.

Materials:

-

Agar (e.g., Noble agar)

-

2X cell culture medium

-

Fetal bovine serum (FBS)

-

6-well plates

-

ICMT inhibitor

Procedure:

-

Base Agar Layer: Prepare a 0.6% agar solution in 1X cell culture medium. Pipette 2 ml of this solution into each well of a 6-well plate and allow it to solidify at room temperature.

-

Cell Layer: Trypsinize and count the cells. Prepare a single-cell suspension in 1X cell culture medium. Mix the cell suspension with a 0.7% agar solution (pre-warmed to 40°C) to a final agar concentration of 0.35% and a final cell density of approximately 5,000-10,000 cells per well.

-

Carefully layer 1.5 ml of the cell-agar mixture on top of the solidified base agar layer.

-

Allow the top layer to solidify at room temperature.

-

Add 1 ml of complete cell culture medium containing the ICMT inhibitor or vehicle control to each well.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, replacing the medium every 3-4 days.

-

Staining and Counting: Stain the colonies with a solution of crystal violet. Count the number of colonies in each well using a microscope.

Caption: A streamlined workflow for performing a soft agar colony formation assay to assess anchorage-independent growth.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ICMT inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

ICMT inhibitor (e.g., Cysmethynil)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the ICMT inhibitor (e.g., by intraperitoneal injection or oral gavage) to the treatment group at a predetermined dose and schedule. Administer the vehicle control to the control group.

-

Measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (width² x length)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the ICMT inhibitor.

Therapeutic Implications and Future Directions

The profound downstream effects of ICMT inhibition on cancer cell proliferation, survival, and DNA repair have positioned ICMT as a compelling target for cancer therapy.[7] The ability of ICMT inhibitors to sensitize tumors to other anti-cancer agents, such as PARP inhibitors, opens up exciting possibilities for combination therapies.[9]

Future research in this field will likely focus on:

-

Development of more potent and specific ICMT inhibitors: While compounds like cysmethynil and its derivatives have shown promise, the development of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties is crucial for clinical translation.[8]

-

Identification of biomarkers of response: Understanding which tumors are most likely to respond to ICMT inhibition will be key to patient stratification in clinical trials. This may involve assessing the mutation status of Ras or other ICMT substrates, or the expression levels of proteins in the affected signaling pathways.

-

Exploration of ICMT inhibition in other diseases: Beyond cancer, the role of ICMT in other diseases, such as progeria, is being investigated, suggesting a broader therapeutic potential for ICMT inhibitors.[16]

Conclusion

Inhibition of Isoprenylcysteine carboxyl methyltransferase sets in motion a cascade of downstream events that profoundly impact cellular signaling and physiology. By disrupting the function of key oncogenic drivers like Ras and Rho, ICMT inhibitors effectively suppress cancer cell proliferation, induce apoptosis, and impair the crucial process of DNA damage repair. The data and protocols presented in this technical guide provide a comprehensive overview of these effects, offering a valuable resource for researchers dedicated to unraveling the complexities of ICMT biology and harnessing its therapeutic potential. The continued exploration of the downstream consequences of ICMT inhibition will undoubtedly pave the way for novel and effective therapeutic strategies in the fight against cancer and other diseases.

References

- 1. vet.cornell.edu [vet.cornell.edu]

- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. protocols.io [protocols.io]

- 8. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]

- 9. artscimedia.case.edu [artscimedia.case.edu]

- 10. reactionbiology.com [reactionbiology.com]

- 11. neweastbio.com [neweastbio.com]

- 12. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis [bio-protocol.org]

- 13. Soft–Agar colony Formation Assay [en.bio-protocol.org]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

Icmt-IN-37 as a Chemical Probe for Isoprenylcysteine Carboxyl Methyltransferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of proteins, including the oncogenic Ras family of small GTPases. By catalyzing the final step in the prenylation pathway, ICMT plays a pivotal role in the proper localization and function of these signaling proteins. Consequently, ICMT has emerged as a promising therapeutic target in oncology and other diseases. Chemical probes are indispensable tools for dissecting the biological functions of enzymes like ICMT and for validating them as drug targets. This technical guide provides an in-depth overview of Icmt-IN-37, a putative chemical probe for ICMT, within the broader context of well-characterized ICMT inhibitors. Due to the limited publicly available data on this compound, this guide leverages information from the extensively studied ICMT inhibitor, cysmethynil, to provide a comprehensive framework for the use and characterization of ICMT-targeting chemical probes.

Introduction to Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a C-terminal isoprenylated cysteine residue on substrate proteins. This methylation is the final of three enzymatic steps in the post-translational modification cascade of proteins bearing a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid).

The CaaX processing pathway is crucial for the function of numerous signaling proteins, most notably the Ras superfamily of small GTPases (e.g., K-Ras, N-Ras, H-Ras) and Rho family GTPases (e.g., RhoA, Rac1).[1][2] These proteins are central regulators of cell proliferation, differentiation, survival, and migration. The post-translational modifications, including the final methylation step by ICMT, are essential for their proper subcellular localization, particularly their association with the plasma membrane, which is a prerequisite for their signaling activity.[1][3]

Given its role in activating key oncogenic drivers, ICMT is a compelling target for anti-cancer drug discovery.[4] Genetic and pharmacological inhibition of ICMT has been shown to disrupt Ras signaling, inhibit cancer cell growth, and induce apoptosis or autophagy in various cancer models.[5][6]

This compound: A Putative Chemical Probe for ICMT

A chemical probe is a small molecule that is potent, selective, and well-characterized, with a defined mechanism of action, used to study the function of a specific protein in cells and organisms. While this compound has been identified as an inhibitor of ICMT, a comprehensive public dataset to fully qualify it as a chemical probe is not yet available.

Available Data for this compound

The following table summarizes the currently known quantitative data for this compound. For a comprehensive evaluation, this is presented alongside data for the well-characterized ICMT inhibitor, cysmethynil.

| Compound | Target | CAS Number | IC50 (µM) | Notes |

| This compound | ICMT | 1313602-87-7 | 0.308 | Also referred to as compound 41 in some contexts. |

| Cysmethynil | ICMT | 851636-83-4 | 2.4 | A well-studied, first-generation ICMT inhibitor. |

Table 1: Quantitative data for this compound and the reference compound cysmethynil.

Considerations for Use and Further Characterization

While this compound demonstrates sub-micromolar potency against ICMT, several critical aspects require further investigation to validate its utility as a chemical probe:

-

Selectivity: The selectivity profile of this compound against other human methyltransferases and a broader panel of off-targets is currently unknown. A highly selective probe is crucial to ensure that observed biological effects are attributable to the inhibition of ICMT.

-

Cellular Potency and Target Engagement: The EC50 in a cellular context needs to be determined. Furthermore, direct evidence of target engagement in cells, for instance through a Cellular Thermal Shift Assay (CETSA), is required to confirm that this compound binds to ICMT in a physiological setting.

-

Mechanism of Action: Detailed kinetic studies would be beneficial to understand if this compound is a competitive, non-competitive, or uncompetitive inhibitor with respect to the isoprenylated substrate and the methyl donor, SAM.

Experimental Protocols for Characterizing ICMT Chemical Probes

The following protocols are generalized from methodologies used for established ICMT inhibitors like cysmethynil and can be adapted for the characterization of this compound.

In Vitro ICMT Inhibition Assay

This assay measures the enzymatic activity of ICMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a farnesylated substrate.

Materials:

-

Recombinant human ICMT

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) or biotin-S-farnesyl-L-cysteine (BFC) as substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂)

-

Test compound (this compound) dissolved in DMSO

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, ICMT enzyme, and the farnesylated substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-